N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a synthetically derived acetamide featuring a benzodioxol moiety, a quinolinone core, and dual ethyl substituents. Its structural complexity arises from the integration of a 1,4-dihydroquinolin-4-one scaffold substituted at position 3 with a 4-ethylbenzoyl group and at position 6 with an ethyl group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-3-18-5-8-20(9-6-18)28(33)23-15-31(24-11-7-19(4-2)13-22(24)29(23)34)16-27(32)30-21-10-12-25-26(14-21)36-17-35-25/h5-15H,3-4,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCSKHOYJNSENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinoline Derivative: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the benzodioxole and quinoline derivatives through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the quinoline moiety can intercalate into DNA. These interactions can modulate the activity of enzymes or alter the structure of nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Core Heterocycle Variations
- Quinolinone vs. Quinazoline-dione: The target compound’s 1,4-dihydroquinolin-4-one core differs from quinazoline-dione derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, Compound A ). Quinazoline-diones exhibit anticonvulsant activity via GABAergic modulation, whereas quinolinones are associated with kinase inhibition or anti-inflammatory effects.
Substituent Effects
- Ethyl vs. Chloro Substituents: The 6-ethyl and 4-ethylbenzoyl groups in the target compound contrast with Compound A’s 2,4-dichlorophenylmethyl group. However, chloro groups may confer stronger electrophilic interactions with target proteins .
- Benzodioxol vs. Simple Aromatic Rings :
The 2H-1,3-benzodioxol moiety introduces electron-donating methylenedioxy groups, which may improve metabolic stability compared to unsubstituted phenyl rings in analogs like Compound A . This motif is prevalent in serotonin receptor ligands, suggesting possible CNS activity .
Acetamide Linker Modifications
- The acetamide bridge in the target compound is structurally conserved in Compound A but differs in regiochemistry. The target’s acetamide connects to the quinolinone’s nitrogen, while Compound A links to the quinazoline’s C3 position. This positional variance may alter binding pocket compatibility in biological targets.
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthesis: Both compounds utilize carbodiimide coupling (e.g., EDC/HOBt), but the target compound’s synthesis likely involves multi-step functionalization of the quinolinone core, whereas Compound A derives from a pre-formed quinazoline-dione .
- Structural Dynamics : The benzodioxol ring’s puckering (described by Cremer-Pople coordinates ) may influence conformational stability. Computational studies suggest that the ethyl groups reduce ring strain compared to bulkier substituents.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS Number: 895650-77-8) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 482.5 g/mol. Its structure features a complex arrangement that includes a benzodioxole moiety and a dihydroquinoline framework, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 895650-77-8 |
| Molecular Formula | C29H26N2O5 |
| Molecular Weight | 482.5 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
A notable study demonstrated that a related compound inhibited the proliferation of breast cancer cells by disrupting cell cycle progression and promoting apoptotic pathways . The underlying mechanism involves the inhibition of specific kinases that are crucial for cell survival.
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
This compound has been studied for its potential anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are key players in inflammatory responses . This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal investigated the effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
